molecular formula C22H19BrN4OS B2780746 7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile CAS No. 338401-14-2

7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile

Cat. No.: B2780746
CAS No.: 338401-14-2
M. Wt: 467.39
InChI Key: GDJWPEGMOXECJV-UHFFFAOYSA-N
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Description

7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile is a complex organic compound with the molecular formula C22H19BrN4OS. This compound is known for its unique structure, which includes an aniline group, a bromophenyl group, a morpholino group, and a thiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazepine Ring: This step involves the cyclization of a suitable precursor to form the thiazepine ring. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF).

    Introduction of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the thiazepine intermediate.

    Bromination: The bromophenyl group is introduced via a bromination reaction, typically using bromine or a brominating agent.

    Morpholino Group Addition: The morpholino group is added through a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Anilino-3-(4-chlorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile
  • 7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile
  • 7-Anilino-3-(4-methylphenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile

Uniqueness

7-Anilino-3-(4-bromophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents

Properties

IUPAC Name

7-anilino-3-(4-bromophenyl)-5-morpholin-4-yl-1,4-thiazepine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4OS/c23-17-8-6-16(7-9-17)20-15-29-22(25-18-4-2-1-3-5-18)19(14-24)21(26-20)27-10-12-28-13-11-27/h1-9,15,25H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJWPEGMOXECJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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